An In-depth Technical Guide to 4-Bromo-2-furaldehyde: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Bromo-2-furaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-furaldehyde, also known as 4-bromofuran-2-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a furan ring substituted with both a reactive aldehyde group and a bromine atom, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of the bromine atom enhances the compound's reactivity, particularly in cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 4-Bromo-2-furaldehyde.
Chemical Properties and Structure
4-Bromo-2-furaldehyde is a solid at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[1] It is soluble in many common organic solvents.
Table 1: Physicochemical Properties of 4-Bromo-2-furaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrO₂ | [2] |
| Molecular Weight | 174.98 g/mol | [2] |
| CAS Number | 21921-76-6 | [2] |
| Appearance | White to orange to green powder to crystal | [1] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | Not readily available | |
| Density | 1.748±0.06 g/cm³ (Predicted) | |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Solubility | Soluble in many organic solvents | |
| Storage Temperature | 2-8°C | [2] |
Chemical Structure
The structure of 4-Bromo-2-furaldehyde consists of a five-membered furan ring. An aldehyde group (-CHO) is attached at the 2-position, and a bromine atom (-Br) is at the 4-position.
Table 2: Structural Identifiers for 4-Bromo-2-furaldehyde
| Identifier | String | Reference(s) |
| SMILES | Brc1coc(C=O)c1 | [2] |
| InChI | 1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | [2] |
| InChIKey | MRGBBKQOSUHKPF-UHFFFAOYSA-N | [2] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the two protons on the furan ring and the aldehyde proton. The aldehyde proton will appear significantly downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have the largest chemical shift. A peak around 190-200 ppm is expected for the aldehyde C=O group, while carbons in the aromatic ring typically appear between 110-160 ppm.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1685-1666 cm⁻¹ due to conjugation with the furan ring.[5] C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, and the C-Br stretching vibration will appear in the fingerprint region.
Reactivity and Synthetic Applications
4-Bromo-2-furaldehyde is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde can undergo standard transformations such as oxidation, reduction, and condensation reactions. The bromine atom on the furan ring is particularly useful for carbon-carbon bond formation through various cross-coupling reactions.[6]
Key Reactions
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming biaryl compounds. 4-Bromo-2-furaldehyde can be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents at the 4-position of the furan ring.[6]
-
Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings, providing access to a wide range of substituted furans.
-
Aldehyde Chemistry: The aldehyde functional group can be converted to other functionalities, for instance, an alcohol via reduction or a carboxylic acid via oxidation. It can also participate in Wittig reactions to form alkenes or in reductive amination to form amines.
The versatility of 4-Bromo-2-furaldehyde makes it a key starting material in the synthesis of compounds for various applications.
Experimental Protocols
While 4-Bromo-2-furaldehyde is commercially available, its utility is best demonstrated through its subsequent reactions. Below is a generalized experimental protocol for a Suzuki cross-coupling reaction using an aryl halide like 4-Bromo-2-furaldehyde. Specific conditions may need to be optimized for different substrates.
General Procedure for Suzuki Cross-Coupling
Materials:
-
4-Bromo-2-furaldehyde
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add 4-Bromo-2-furaldehyde, the arylboronic acid, and the base.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The degassed solvent system is added via syringe.
-
The palladium catalyst is then added to the reaction mixture.
-
The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C) and maintained for a period of 2-24 hours.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, most commonly flash column chromatography on silica gel.
Safety and Handling
4-Bromo-2-furaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation or rash occurs, get medical advice/attention.
It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4-Bromo-2-furaldehyde is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the aldehyde group and the bromine atom, allows for a wide range of chemical transformations. This makes it an essential building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Proper handling and storage are crucial to ensure safety in the laboratory. The continued exploration of the reactivity of 4-Bromo-2-furaldehyde is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-furaldehyde 97 21921-76-6 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. portals.broadinstitute.org [portals.broadinstitute.org]
- 7. 4-Bromo-2-furaldehyde | C5H3BrO2 | CID 2757010 - PubChem [pubchem.ncbi.nlm.nih.gov]
